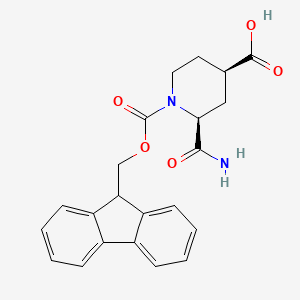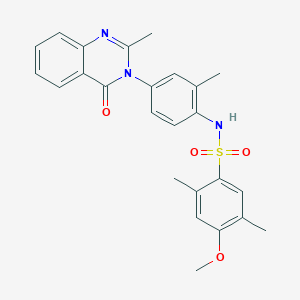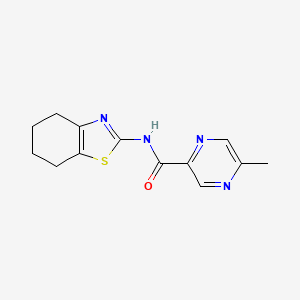![molecular formula C24H30N4O4S2 B2753037 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 442556-80-1](/img/structure/B2753037.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The newly synthesized compounds were evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .Molecular Structure Analysis
The molecular formula of “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide” is C24H30N4O4S2. The molecular weight is 502.65.Chemical Reactions Analysis
The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides involves C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids .Scientific Research Applications
Synthesis and Antimicrobial Activities
Antimicrobial Resistance Combat : Compounds derived from N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide have been synthesized and evaluated for their antimicrobial activities, showing promise in combating antimicrobial resistance. These compounds exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting potential in developing new antimicrobial agents (Anuse et al., 2019).
Broad-spectrum Antibacterial Activity : Novel derivatives synthesized from 2-aminobenzothiazoles, including structures similar to N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide, have demonstrated broad-spectrum antibacterial activity. These activities were observed against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Patel & Agravat, 2009).
Antitumor and Antioxidant Properties
Antitumor Activity : Research into benzothiazole derivatives has uncovered significant antitumor activity in vitro. Derivatives bearing different heterocyclic rings have shown potential against approximately 60 human tumor cell lines, marking them as candidates for cancer therapy development (Yurttaş et al., 2015).
Antioxidant Capabilities : Benzothiazole derivatives have been identified to possess antioxidant activities. This includes the ability to scavenge free radicals, which is crucial in developing treatments for conditions caused by oxidative stress (Ahmad et al., 2012).
Urease Inhibition and Biological Activities
Urease Inhibition : Synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides have shown significant activity in urease inhibition, surpassing standard inhibitors. This suggests potential applications in treating diseases caused by urease-producing pathogens (Gull et al., 2016).
Biological Activities : The synthesis and evaluation of N-(6-arylbenzo[d]thiazol-2-yl)acetamides have demonstrated various biological activities, including antioxidant, antibacterial, and haemolytic effects. These findings indicate the potential for these compounds in medicinal chemistry and drug discovery processes (Gull et al., 2016).
Mechanism of Action
The synthesized compounds were found to have moderate to good activities in various biological assays . They displayed the most significant activity for urease inhibition . In urease inhibition, all compounds were found more active than the standard used . The compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was found to be the most active . The in silico studies showed that these acetamide derivatives bind to the non-metallic active site of the urease enzyme . Structure-activity studies revealed that H-bonding of compounds with the enzyme is important for its inhibition .
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(dibutylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S2/c1-4-6-14-28(15-7-5-2)34(31,32)20-11-8-18(9-12-20)23(30)27-24-26-21-13-10-19(25-17(3)29)16-22(21)33-24/h8-13,16H,4-7,14-15H2,1-3H3,(H,25,29)(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQDIYDKSHFMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[cyano(3,5-dichlorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752956.png)
![2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2752957.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752958.png)
![ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2752960.png)


![2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2752965.png)

![2-(Difluoromethyl)thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B2752969.png)


![N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2752975.png)
